Product packaging for 2-(1-Hydroxyethyl)-6-methylbenzonitrile(Cat. No.:)

2-(1-Hydroxyethyl)-6-methylbenzonitrile

Cat. No.: B13143159
M. Wt: 161.20 g/mol
InChI Key: HADYUHZXUHDTSC-UHFFFAOYSA-N
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Description

2-(1-Hydroxyethyl)-6-methylbenzonitrile ( 196611-19-5) is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol. This chemical is provided as a solid and should be stored in a cool, dry place at approximately 20°C . As a benzonitrile derivative featuring both hydroxyethyl and methyl substituents, this compound serves as a versatile synthetic intermediate or building block in organic chemistry and pharmaceutical research. Its molecular structure suggests potential applications in the development of more complex molecules, such as OLED materials, given that related cyano-substituted compounds are investigated for their electron-transporting properties in organic electronics . Researchers may also employ it in metallurgy or as a precursor in the synthesis of agrochemicals and pharmaceuticals. Safety Information: This substance may cause skin irritation (H315), serious eye irritation (H319), and may trigger an allergic skin reaction (H317). Proper personal protective equipment, including gloves and eye/face protection, should be worn during handling. Avoid breathing its dust and ensure adequate ventilation . Please Note: This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B13143159 2-(1-Hydroxyethyl)-6-methylbenzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-(1-hydroxyethyl)-6-methylbenzonitrile

InChI

InChI=1S/C10H11NO/c1-7-4-3-5-9(8(2)12)10(7)6-11/h3-5,8,12H,1-2H3

InChI Key

HADYUHZXUHDTSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)O)C#N

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 1 Hydroxyethyl 6 Methylbenzonitrile

Retrosynthetic Analysis of 2-(1-Hydroxyethyl)-6-methylbenzonitrile

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnection can be made at the carbon-carbon bond of the hydroxyethyl (B10761427) group or at the bond connecting this group to the aromatic ring. Another key disconnection involves the formation of the substituted benzonitrile (B105546) core itself.

One logical disconnection is at the C-C bond of the alcohol, suggesting a precursor such as 2-formyl-6-methylbenzonitrile (B1501087), which could then undergo a Grignard reaction with a methylating agent like methylmagnesium bromide. Alternatively, disconnection of the C-O bond is less common for this type of alcohol but could theoretically involve the reaction of a corresponding halide with a hydroxide (B78521) source.

A more practical and common retrosynthetic approach involves the disconnection of the C-O bond of the secondary alcohol, leading back to the corresponding ketone, 2-acetyl-6-methylbenzonitrile. This ketone can then be subjected to a reduction reaction to yield the target alcohol. The ketone itself can be retrosynthetically derived from 2-methylbenzonitrile through a Friedel-Crafts acylation reaction.

Finally, the entire substituted aromatic ring can be constructed through cross-coupling reactions, where the nitrile, methyl, and hydroxyethyl (or a precursor) groups are introduced in a stepwise manner onto a benzene (B151609) ring or a simpler aromatic precursor.

Precursor Design and Selection for the Synthesis of this compound

Based on the retrosynthetic analysis, the selection of appropriate precursors is critical for a successful synthesis. The two most promising precursors for the direct formation of the hydroxyethyl moiety are 2-acetyl-6-methylbenzonitrile and 2-formyl-6-methylbenzonitrile.

2-Acetyl-6-methylbenzonitrile: This ketone is an ideal precursor for the stereoselective or non-stereoselective reduction to the desired secondary alcohol. Its synthesis could be envisioned via a Friedel-Crafts acylation of 2-methylbenzonitrile. However, the directing effects of the cyano and methyl groups must be carefully considered to achieve the desired regioselectivity. The cyano group is a meta-director, while the methyl group is an ortho, para-director. This conflicting directing effect can lead to a mixture of products, making the isolation of the desired 2-acetyl-6-methylbenzonitrile challenging.

2-Formyl-6-methylbenzonitrile: This aldehyde allows for the introduction of the methyl group of the hydroxyethyl moiety via a nucleophilic addition, such as a Grignard reaction. The synthesis of this aldehyde could be approached through the oxidation of 2,6-dimethylbenzonitrile or through the formylation of 2-methylbenzonitrile, again with considerations for regioselectivity.

For the construction of the aromatic core, precursors for cross-coupling reactions would include appropriately halogenated benzene derivatives, such as 1-bromo-2,6-disubstituted benzenes, which can then undergo reactions like Suzuki or Sonogashira coupling to introduce the remaining substituents.

Direct Synthetic Approaches to this compound

Direct synthetic approaches to this compound primarily focus on the late-stage introduction of the hydroxyethyl group onto a pre-functionalized benzonitrile core.

Stereoselective Formation of the Hydroxyethyl Moiety

The stereoselective reduction of the prochiral ketone, 2-acetyl-6-methylbenzonitrile, is a key strategy for obtaining enantiomerically enriched this compound. This can be achieved using various chiral reducing agents.

Catalytic Asymmetric Reduction: Transition metal catalysts with chiral ligands are widely used for the enantioselective reduction of ketones. wikipedia.org Catalysts based on ruthenium, rhodium, and iridium, combined with chiral phosphine (B1218219) or diamine ligands, can achieve high enantioselectivity. Another common method is the use of oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, in the presence of a stoichiometric reducing agent like borane. nih.gov Biocatalytic reductions using enzymes or whole microorganisms can also offer high enantioselectivity under mild conditions. nih.govresearchgate.net

Below is a table summarizing typical conditions for stereoselective ketone reductions:

Catalyst/ReagentReducing AgentSolventTemperature (°C)Enantiomeric Excess (ee %)
(R)-CBS catalystBH₃·THFTHF-20 to 25>90
RuCl₂[(R)-BINAP]H₂Methanol25-50>95
Baker's YeastGlucoseWater25-35Variable, often >80

Regioselective Functionalization of the Benzonitrile Core

Achieving the desired 2,6-disubstitution pattern on the benzonitrile ring requires careful control of regioselectivity.

Directed Ortho-Metalation (DoM): This is a powerful strategy for the functionalization of the position ortho to a directing metalation group (DMG). While the cyano group itself is not a strong DMG, related functional groups can be. An alternative is to start with a precursor bearing a potent DMG, such as an amide or a carbamate, at the position where the nitrile will eventually be introduced. For instance, starting with 2-methylbenzoic acid, one could form an N,N-diethylamide, which is a strong DMG. Lithiation at the 6-position followed by reaction with an electrophile (e.g., acetaldehyde) would introduce the hydroxyethyl group. Subsequent conversion of the amide to the nitrile would yield the target compound.

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, can significantly improve efficiency. A hypothetical one-pot synthesis of this compound could involve the in-situ generation of an organometallic reagent followed by its reaction with an electrophile.

For example, a process could start with 2-bromo-6-methylbenzonitrile. In a single pot, this could undergo a metal-halogen exchange with an organolithium reagent, followed by the addition of acetaldehyde to the resulting aryllithium species. This would directly form the desired product after an aqueous workup.

Cross-Coupling Methodologies for Aromatic Construction

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of substituted aromatic rings.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. To synthesize the target molecule, one could envision the Suzuki coupling of 2-bromo-6-methylbenzonitrile with a vinylboronic ester, followed by hydration of the resulting vinyl group to the hydroxyethyl moiety. Alternatively, a boronic acid derivative of 2-methylbenzonitrile could be coupled with a halide containing the hydroxyethyl group (or a protected version thereof). nih.gov

Sonogashira Coupling: This involves the coupling of a terminal alkyne with an aryl or vinyl halide. A potential route could be the Sonogashira coupling of 2-bromo-6-methylbenzonitrile with an appropriately protected propargyl alcohol, followed by reduction of the alkyne to the corresponding saturated alcohol.

The table below provides a general overview of these cross-coupling reactions:

Reaction NameCatalystCoupling PartnersBaseSolvent
Suzuki CouplingPd(PPh₃)₄Aryl halide, Arylboronic acidK₂CO₃, Cs₂CO₃Toluene, Dioxane
Sonogashira CouplingPd(PPh₃)₂Cl₂, CuIAryl halide, Terminal alkyneEt₃N, PiperidineTHF, DMF

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules in a single step from three or more starting materials, thereby increasing efficiency and atom economy. rsc.org While a specific MCR for the direct synthesis of this compound has not been prominently described, the principles of known MCRs can be adapted to construct the target molecule or its key precursors.

For instance, a hypothetical approach could involve a modified Strecker-type reaction. The Strecker synthesis is a classic MCR that produces α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source. nih.gov A plausible synthetic route could start from 2-acetyl-6-methylaniline. The ketone functionality could react with a cyanide source, and the adjacent amino group could be transformed or participate in a subsequent cyclization, which after further modifications could lead to the desired hydroxyethyl group. However, controlling the reactivity of the different functional groups would be a significant challenge.

Another possibility involves the Ugi reaction, which typically combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. While the direct assembly of this compound via a classical Ugi reaction is not straightforward, the functional groups present in the target molecule suggest that a precursor could potentially be assembled using this methodology, followed by subsequent transformations.

The development of a novel MCR for this specific target would require careful selection of starting materials that contain the pre-installed methyl and nitrile functionalities, with the remaining components designed to construct the 1-hydroxyethyl side chain.

Catalytic Synthesis of this compound

Catalytic methods provide elegant and efficient pathways for the synthesis of complex organic molecules. These methods often offer high selectivity and functional group tolerance under mild reaction conditions.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. richmond.edu A plausible route to this compound could involve the palladium-catalyzed cross-coupling of a suitably functionalized aromatic precursor. For example, a Negishi or Suzuki coupling of 2-bromo-6-methylbenzonitrile with an appropriate organozinc or organoboron reagent bearing the 1-hydroxyethyl moiety could be envisioned.

Alternatively, a C-H activation approach could be employed. The palladium/norbornene-cocatalyzed Catellani reaction is a powerful tool for the ortho-functionalization of aryl halides. thieme-connect.com A strategy could involve the use of a starting material like 2-bromo-6-methylbenzonitrile, where a transition metal catalyst could direct the introduction of an acetyl group at the ortho position, which could then be reduced to the desired 1-hydroxyethyl group.

A summary of potential transition metal-catalyzed approaches is presented in Table 1.

Reaction Type Proposed Substrates Catalyst/Reagents Potential Advantages
Negishi Coupling2-bromo-6-methylbenzonitrile, (1-hydroxyethyl)zinc chloridePd(PPh₃)₄Mild reaction conditions, high functional group tolerance
Suzuki Coupling2-bromo-6-methylbenzonitrile, (1-hydroxyethyl)boronic acidPd(OAc)₂, SPhosStability of boronic acids, broad substrate scope
Directed C-H Acetylation2-methylbenzonitrilePd(OAc)₂, Acetylating agentAtom economy, direct functionalization

Table 1: Plausible Transition Metal-Catalyzed Syntheses

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering a greener and often more sustainable approach to asymmetric synthesis. nih.gov For the synthesis of this compound, an organocatalytic approach could be employed to introduce the chiral center in the 1-hydroxyethyl side chain enantioselectively.

A potential strategy would involve the asymmetric reduction of a ketone precursor, 2-acetyl-6-methylbenzonitrile. Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, can effectively catalyze the transfer hydrogenation of ketones to produce chiral secondary alcohols with high enantioselectivity.

Another approach could be the organocatalytic addition of a nucleophile to 2-formyl-6-methylbenzonitrile. For instance, an organocatalyzed asymmetric aldol or related carbon-carbon bond-forming reaction could be used to construct the 1-hydroxyethyl group. The use of N-heterocyclic carbenes (NHCs) as organocatalysts has been shown to be effective in the synthesis of axially chiral benzonitriles and could potentially be adapted for this purpose. nih.gov

Table 2 outlines some hypothetical organocatalytic strategies.

Reaction Type Precursor Catalyst Type Expected Outcome
Asymmetric Transfer Hydrogenation2-acetyl-6-methylbenzonitrileChiral phosphoric acid / Hantzsch esterEnantiomerically enriched this compound
Asymmetric Aldol Reaction2-formyl-6-methylbenzonitrileProline-derived catalystDiastereoselective formation of the 1-hydroxyethyl moiety
Asymmetric Grignard Addition2-formyl-6-methylbenzonitrileChiral ligand (e.g., TADDOL) with MeMgBrEnantioselective formation of the secondary alcohol

Table 2: Potential Organocatalytic Approaches

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. nih.govnih.gov The synthesis of chiral alcohols is a particularly well-established application of biocatalysis. researchgate.net The structure of this compound, containing a chiral benzylic alcohol, makes it an excellent candidate for a biocatalytic approach.

The most direct biocatalytic route would be the asymmetric reduction of the corresponding ketone, 2-acetyl-6-methylbenzonitrile. A wide variety of ketoreductases (KREDs) are commercially available or can be obtained from microbial sources. These enzymes, often requiring a cofactor such as NADPH or NADH, can reduce ketones to secondary alcohols with very high enantioselectivity. nih.gov The stereochemical outcome (either the (R)- or (S)-enantiomer) can often be controlled by selecting an appropriate enzyme.

Another potential biocatalytic method is the enantioselective hydroxylation of 2-ethyl-6-methylbenzonitrile using cytochrome P450 monooxygenases. thieme-connect.com These enzymes are capable of inserting an oxygen atom into a C-H bond with high regio- and stereoselectivity.

Table 3 summarizes these potential biocatalytic routes.

Biocatalytic Reaction Substrate Enzyme Class Key Features
Asymmetric Ketone Reduction2-acetyl-6-methylbenzonitrileKetoreductase (KRED)High enantioselectivity, mild reaction conditions, green process
Benzylic Hydroxylation2-ethyl-6-methylbenzonitrileCytochrome P450 MonooxygenaseDirect C-H functionalization, potential for high stereoselectivity

Table 3: Feasible Biocatalytic Syntheses

Chemical Reactivity and Mechanistic Investigations of 2 1 Hydroxyethyl 6 Methylbenzonitrile

Reactions Involving the Nitrile Functionality

The nitrile group (C≡N) is a versatile functional group characterized by a polarized triple bond, with the carbon atom being electrophilic and the nitrogen atom being weakly basic. This polarity allows for a variety of chemical transformations.

Nucleophilic Additions and Subsequent Transformations

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles, most notably organometallic reagents such as Grignard and organolithium reagents. This reaction is a cornerstone for the formation of new carbon-carbon bonds. The initial addition of a Grignard reagent (R-MgX) to the nitrile forms a magnesium salt of an imine, which is then hydrolyzed upon acidic workup to yield a ketone.

The mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the nitrile carbon, breaking the pi bond and forming a new C-C bond. The resulting imine intermediate is relatively stable and does not typically undergo a second addition of the Grignard reagent, which would result in a dianion on the nitrogen. Subsequent hydrolysis cleaves the C=N bond to afford the corresponding ketone.

The steric hindrance imposed by the ortho-methyl group in 2-(1-hydroxyethyl)-6-methylbenzonitrile can influence the rate of nucleophilic addition. Reactions with sterically hindered nitriles often require more forcing conditions, such as higher temperatures or the use of a catalyst, to proceed at a reasonable rate. For instance, the addition of Grignard reagents to sterically hindered aromatic nitriles can be facilitated by the use of catalysts like zinc chloride (ZnCl₂), which can activate the nitrile group towards nucleophilic attack. masterorganicchemistry.com

Table 1: Hypothetical Nucleophilic Addition Reactions of this compound

Nucleophile (Grignard Reagent)Product after HydrolysisPotential Reaction ConditionsExpected Observations
Methylmagnesium bromide (CH₃MgBr)2-Acetyl-6-methylbenzyl alcoholTHF, reflux, followed by H₃O⁺ workupFormation of a new C-C bond, conversion of nitrile to ketone.
Phenylmagnesium bromide (C₆H₅MgBr)2-Benzoyl-6-methylbenzyl alcoholTHF, reflux, ZnCl₂ (cat.), followed by H₃O⁺ workupSteric hindrance may necessitate a catalyst for efficient conversion.
Ethylmagnesium bromide (CH₃CH₂MgBr)2-Propanoyl-6-methylbenzyl alcoholTHF, reflux, followed by H₃O⁺ workupSimilar to methyl Grignard, but may be slightly slower due to increased steric bulk.

This table is illustrative and based on general principles of Grignard reactions with nitriles. Actual yields and conditions would require experimental validation.

Cycloaddition Reactions of the Nitrile Group

The nitrile group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.orgchesci.com A common example is the reaction with nitrile oxides to form five-membered heterocyclic rings known as isoxazoles. wikipedia.orgnih.gov This reaction is a powerful tool for the synthesis of various heterocyclic compounds.

The mechanism of 1,3-dipolar cycloaddition is a concerted pericyclic reaction where the 4π-electron system of the 1,3-dipole reacts with the 2π-electron system of the dipolarophile (the nitrile). chesci.com The regioselectivity of the cycloaddition is governed by both electronic and steric factors. In the case of this compound, the steric bulk of the ortho-methyl and hydroxyethyl (B10761427) groups could influence the approach of the 1,3-dipole, potentially favoring the formation of one regioisomer over the other.

Table 2: Potential Cycloaddition Reaction of this compound

1,3-DipoleProductPotential Reaction ConditionsMechanistic Insight
Benzonitrile (B105546) oxide (C₆H₅CNO)3-Phenyl-5-(2-(1-hydroxyethyl)-6-methylphenyl)-1,2,4-oxadiazoleToluene, refluxConcerted [3+2] cycloaddition. Steric factors may influence regioselectivity.

This table presents a potential cycloaddition reaction based on known reactivity patterns of nitriles.

Hydrolysis and Derivatization of the Nitrile

Nitriles can be hydrolyzed under acidic or basic conditions to first yield an amide and subsequently a carboxylic acid. This transformation is a fundamental reaction in organic synthesis. The mechanism of acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, followed by the attack of water. Tautomerization of the resulting intermediate leads to the amide. Further hydrolysis of the amide, which is often slower, yields the carboxylic acid and ammonium (B1175870) ion.

Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, followed by protonation to give the amide, which is then further hydrolyzed to the carboxylate salt.

The hydrolysis of sterically hindered nitriles, such as those with ortho-substituents, is generally slower than that of their unhindered counterparts. For example, the hydrolysis of 2,6-difluorobenzonitrile (B137791) to 2,6-difluorobenzamide (B103285) in high-temperature liquid water has been studied, demonstrating the feasibility of this transformation even with ortho-substituents, although elevated temperatures were required. researchgate.net A yield of 64.27% was achieved at 523.15 K after 300 minutes. researchgate.net This suggests that the hydrolysis of this compound would likely require forcing conditions to achieve good conversion to the corresponding amide and carboxylic acid.

Transformations of the Hydroxyethyl Substituent

The secondary alcohol functionality of the hydroxyethyl group offers a range of reaction possibilities, including oxidation, reduction, and derivatization through esterification and etherification.

Oxidation and Reduction Pathways of the Alcohol Group

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 2-acetyl-6-methylbenzonitrile. A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) to milder, more selective methods such as Swern oxidation or the use of Dess-Martin periodinane. The choice of oxidant is crucial to avoid over-oxidation or side reactions involving the nitrile group.

Conversely, while the alcohol is already in a reduced state, the term "reduction" in this context could refer to the deoxygenation of the alcohol to form an ethyl group. This transformation is more complex and would typically involve a two-step process, such as conversion of the alcohol to a tosylate or halide followed by reductive cleavage with a reagent like lithium aluminum hydride (LiAlH₄).

Table 3: Potential Oxidation Reactions of the Alcohol Group

Oxidizing AgentProductTypical Reaction ConditionsRemarks
Pyridinium chlorochromate (PCC)2-Acetyl-6-methylbenzonitrileDichloromethane (CH₂Cl₂), room temperatureCommon and effective, but chromium-based reagents have toxicity concerns.
Dess-Martin periodinane2-Acetyl-6-methylbenzonitrileDichloromethane (CH₂Cl₂), room temperatureMild and selective, suitable for sensitive substrates.
Swern Oxidation (oxalyl chloride, DMSO, triethylamine)2-Acetyl-6-methylbenzonitrileDichloromethane (CH₂Cl₂), low temperature (-78 °C)Mild conditions, avoids heavy metals.

This table outlines common methods for the oxidation of secondary alcohols.

Derivatization Reactions (e.g., Esterification, Etherification)

The hydroxyl group can be readily derivatized to form esters and ethers. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) in the presence of an acid catalyst. For example, reaction with acetic anhydride (B1165640) would yield 2-(1-acetoxyethyl)-6-methylbenzonitrile. vedantu.com The reaction with acetic anhydride is often carried out with or without a catalyst, and may require heating. vedantu.com

Etherification can be accomplished through various methods, with the Williamson ether synthesis being a classic approach. wikipedia.orgchemistrytalk.orgmasterorganicchemistry.comyoutube.com This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. wikipedia.orgchemistrytalk.org For instance, treatment of this compound with a strong base like sodium hydride followed by reaction with methyl iodide would produce 2-(1-methoxyethyl)-6-methylbenzonitrile.

The steric hindrance from the ortho-methyl group can affect the rates of both esterification and etherification. For sterically hindered secondary alcohols, the Williamson ether synthesis may be less efficient due to competing elimination reactions. chemistrytalk.org Alternative methods for etherification might be necessary to achieve good yields.

Table 4: Potential Derivatization Reactions of the Hydroxyethyl Group

Reaction TypeReagentsProductTypical Reaction Conditions
EsterificationAcetic anhydride, Pyridine (B92270) (catalyst)2-(1-Acetoxyethyl)-6-methylbenzonitrileRoom temperature or gentle heating
Etherification (Williamson)1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I)2-(1-Methoxyethyl)-6-methylbenzonitrileAnhydrous THF, 0 °C to room temperature

This table provides examples of common derivatization reactions for secondary alcohols.

Elimination Reactions Leading to Olefinic Intermediates

The 1-hydroxyethyl substituent of this compound can undergo elimination reactions under appropriate acidic or basic conditions to yield an olefinic intermediate, specifically 2-methyl-6-vinylbenzonitrile. This transformation involves the removal of the hydroxyl group and a hydrogen atom from the adjacent methyl group of the ethyl side chain.

The mechanism of this elimination can proceed through different pathways, such as E1 (elimination, unimolecular), E2 (elimination, bimolecular), or E1cB (elimination, unimolecular, conjugate base), depending on the reaction conditions. openstax.orglibretexts.org

E1 Mechanism: Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water). Subsequent departure of the water molecule generates a secondary carbocation. A weak base can then abstract a proton from the adjacent carbon, leading to the formation of the double bond.

E2 Mechanism: In the presence of a strong, non-hindered base, a concerted reaction can occur where the base abstracts a proton from the carbon adjacent to the hydroxyl-bearing carbon, while the hydroxyl group (or a derivative with a better leaving group) departs simultaneously.

E1cB Mechanism: If the hydrogens on the adjacent carbon are sufficiently acidic and a strong base is used, the base may first deprotonate the carbon to form a carbanion. In a subsequent step, the leaving group departs, resulting in the formation of the alkene.

The regioselectivity of the elimination is generally governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. openstax.orgmasterorganicchemistry.com However, in this specific case, there is only one possible olefinic product from the elimination of the hydroxyethyl group.

The rate and reversibility of such elimination reactions can be influenced by the aromaticity of the system. nih.gov While the aromatic ring itself is not directly involved in the elimination from the side chain, its electronic properties can affect the stability of intermediates and transition states.

Aromatic Ring Reactivity and Functionalization Patterns

The aromatic ring of this compound possesses three distinct substituents: a nitrile group (-CN), a methyl group (-CH₃), and a 1-hydroxyethyl group (-CH(OH)CH₃). These groups exert both electronic and steric effects that influence the reactivity of the ring and the regioselectivity of its functionalization.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. uci.edumasterorganicchemistry.com The outcome of EAS on a substituted benzene (B151609) ring is determined by the activating/deactivating and directing effects of the substituents already present. libretexts.org

In this compound, the substituents have competing effects:

Methyl group (-CH₃): This is an activating group and an ortho, para-director due to its electron-donating inductive effect and hyperconjugation.

Nitrile group (-CN): This is a strongly deactivating group and a meta-director due to its strong electron-withdrawing inductive and resonance effects.

1-Hydroxyethyl group (-CH(OH)CH₃): This group is generally considered to be weakly activating and an ortho, para-director. The hydroxyl group's oxygen has lone pairs that can be donated to the ring through resonance, although this effect is somewhat mitigated by its inductive withdrawal.

Table of Expected Product Distribution in Electrophilic Aromatic Substitution:

Position of Substitution Directing Influence of -CH₃ Directing Influence of -CH(OH)CH₃ Directing Influence of -CN Predicted Outcome
3 meta meta ortho Unlikely
4 para ortho meta Possible, favored by activating groups

Further complicating predictions is the potential for the electrophile to react with the hydroxyl group of the side chain.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This reaction involves the deprotonation of a position ortho to a directed metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.org The resulting aryllithium species can then be quenched with various electrophiles. uwindsor.ca

For this compound, both the nitrile and the hydroxyl group (after deprotonation to an alkoxide) could potentially act as DMGs. The relative directing ability of these groups would determine the site of metalation. The O-carbamate, a related oxygen-containing group, is known to be a very strong DMG. nih.gov The nitrile group is also recognized as a DMG.

Given the substitution pattern, there are two possible positions for directed metalation:

Position 3: ortho to the nitrile group.

Position 3: ortho to the 1-hydroxyethyl group.

Since both groups direct to the same position (position 3), it is highly probable that metalation would occur at this site, provided a suitable base is used that does not react with the nitrile group. The resulting lithiated species could then be trapped with an electrophile to introduce a new substituent at the 3-position.

The functional groups present in this compound offer potential sites for radical-mediated reactions. For instance, intramolecular radical cyclization reactions have been used to introduce hydroxyethyl groups onto other molecular scaffolds. nih.gov While this describes the formation of such a group rather than its subsequent reaction, it highlights the compatibility of the hydroxyethyl moiety with radical conditions.

The benzylic protons of the 1-hydroxyethyl group could be susceptible to hydrogen atom abstraction by a radical species, leading to the formation of a benzylic radical. This intermediate could then undergo various transformations, such as addition to an unsaturated system or reaction with a radical trap. The aromatic ring itself could also participate in radical aromatic substitution reactions, although these are generally less common than electrophilic or nucleophilic substitutions.

Intermolecular and Intramolecular Reaction Dynamics of this compound

The presence of both a hydrogen-bond donor (the hydroxyl group) and a hydrogen-bond acceptor (the nitrile group) in close proximity allows for the possibility of intramolecular hydrogen bonding. This interaction could influence the conformation of the molecule and, consequently, its reactivity. For example, an intramolecular hydrogen bond could affect the acidity of the hydroxyl proton and the nucleophilicity of the nitrile nitrogen.

In intermolecular interactions, the hydroxyl group can act as a hydrogen bond donor to solvent molecules or other reagents, while both the hydroxyl oxygen and the nitrile nitrogen can act as hydrogen bond acceptors. These interactions can play a significant role in the solvation of the molecule and can influence reaction rates and mechanisms. For example, in a protic solvent, the hydroxyl group will be extensively hydrogen-bonded, which could affect its ability to act as a leaving group or a directing group in metalation reactions.

Stereochemical Control and Diastereoselectivity in Reactions of this compound

The 1-hydroxyethyl group contains a stereocenter at the carbon bearing the hydroxyl group. Therefore, this compound exists as a pair of enantiomers. Reactions that involve this stereocenter, or that create a new stereocenter in the molecule, can potentially proceed with stereochemical control.

For example, the oxidation of the secondary alcohol to a ketone would destroy the existing stereocenter. Conversely, the reduction of the corresponding ketone (2-acetyl-6-methylbenzonitrile) could be performed using a chiral reducing agent to produce one enantiomer of this compound in excess.

In reactions where a new stereocenter is formed, such as an addition to the aromatic ring that creates a chiral center, the existing stereocenter in the 1-hydroxyethyl group could direct the stereochemical outcome, leading to the formation of one diastereomer in preference to the other. This phenomenon, known as diastereoselective induction, would depend on the specific reaction and the proximity of the reacting center to the existing stereocenter. The conformational preferences of the molecule, potentially influenced by the intramolecular interactions discussed above, would play a crucial role in determining the degree of diastereoselectivity.

Computational and Theoretical Studies of 2 1 Hydroxyethyl 6 Methylbenzonitrile

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies typically employ methods like Density Functional Theory (DFT) to model the electronic behavior, which in turn predicts chemical reactivity and physical properties.

Frontier Molecular Orbital (FMO) Analysis

This analysis is crucial for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. However, no specific values for the HOMO, LUMO, or the energy gap for 2-(1-Hydroxyethyl)-6-methylbenzonitrile have been reported.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

MEP mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. It identifies electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for understanding intermolecular interactions and reaction pathways. No MEP maps or detailed charge distribution analyses for this compound are available in the literature.

Analysis of Non-Linear Optical (NLO) Properties

Computational methods are often used to predict the NLO properties of organic molecules, which are important for applications in optoelectronics. This involves calculating parameters such as dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). There are no published computational studies detailing these NLO properties for this compound.

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry provides powerful tools to map out potential reaction pathways, identify intermediate structures, and calculate the energy required for a reaction to occur, offering insights that are often difficult to obtain through experimental means alone.

Transition State Identification and Energy Barrier Calculations

For any given chemical transformation, computational chemists can identify the high-energy transition state structure that connects reactants and products. The energy of this state relative to the reactants determines the activation energy barrier, a critical factor in reaction kinetics. Such studies have not been performed or published for reactions involving this compound.

Reaction Pathway Profiling and Kinetic Modeling

By mapping the energy of a system as it transforms from reactants to products, a reaction pathway profile can be constructed. This, combined with transition state theory, allows for the computational modeling of reaction kinetics. No such reaction profiles or kinetic models are available for this compound.

Conformational Analysis and Stereoelectronic Effects

Theoretical methods, such as Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule by systematically rotating these key dihedral angles. mdpi.com This process identifies energy minima, corresponding to stable conformers, and energy maxima, representing transition states between them. For this compound, steric hindrance between the ortho-methyl group, the hydroxyethyl (B10761427) group, and the nitrile group significantly influences the preferred conformations. wikipedia.org The bulky substituents restrict free rotation, favoring staggered conformations that minimize repulsive interactions.

The stability of different conformers is not governed by steric effects alone; stereoelectronic effects also play a crucial role. These effects arise from the interaction between electron orbitals. In this compound, a potential stereoelectronic interaction is hyperconjugation. This involves the donation of electron density from a filled bonding orbital (the donor) to an adjacent empty or partially filled anti-bonding orbital (the acceptor). For instance, an interaction between the C-H bonding orbital of the ethyl group and the π* anti-bonding orbital of the benzene (B151609) ring could stabilize certain rotational arrangements. The alignment of these orbitals is highly dependent on the molecule's conformation.

Hypothetical Relative Energies of Key Conformers for this compound
ConformerDihedral Angle (HO-C-C-Ar)Relative Energy (kcal/mol)Key Stabilizing/Destabilizing Factors
Anti-periplanar~180°0.00Minimized steric hindrance between OH and ring
Syn-clinal (Gauche)~60°1.5Potential for intramolecular H-bond with nitrile π-system; moderate steric strain
Anti-clinal~120°3.2Increased steric repulsion with ortho-methyl group
Syn-periplanar~0°5.0Significant steric clash between OH and ring

This table presents hypothetical data to illustrate the expected relative stabilities of different conformers based on principles of steric hindrance and potential intramolecular interactions. The anti-periplanar conformer is assigned a relative energy of zero as it is often the most stable arrangement for minimizing steric bulk.

Prediction and Analysis of Thermodynamic Properties (e.g., Enthalpy, Entropy, Gibbs Free Energy)

Computational chemistry provides powerful methods for predicting the thermodynamic properties of molecules, which are essential for understanding their stability and reactivity. ugent.be Quantum mechanical methods like DFT can be used to calculate properties such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and Gibbs free energy of formation (ΔfG°). numberanalytics.comresearchgate.net

The enthalpy of formation represents the change in heat when one mole of a compound is formed from its constituent elements in their standard states. nih.gov A more negative value indicates greater thermodynamic stability. For this compound, this calculation would involve computing the total electronic energy of the molecule and applying thermal corrections. acs.org

The standard molar entropy is a measure of the molecular disorder or the number of ways energy can be distributed within the system. It is calculated from translational, rotational, vibrational, and electronic contributions, which can be determined from the optimized molecular geometry and calculated vibrational frequencies. researchgate.net

The Gibbs free energy of formation combines enthalpy and entropy (ΔG° = ΔH° - TΔS°) and is the most definitive indicator of a substance's thermodynamic stability and the spontaneity of reactions under constant temperature and pressure. nih.govyoutube.com A negative ΔfG° indicates that the formation of the compound from its elements is a spontaneous process. These calculations are crucial for predicting chemical equilibria and reaction outcomes involving the target molecule. researchgate.net

Predicted Thermodynamic Properties for this compound at 298.15 K and 1 atm
Thermodynamic PropertySymbolPredicted ValueUnit
Standard Enthalpy of FormationΔfH°-15.5kcal/mol
Standard Molar Entropy95.8cal/(mol·K)
Standard Gibbs Free Energy of FormationΔfG°38.2kcal/mol

The values in this table are hypothetical and serve as an illustration of the data that would be generated from high-level computational chemistry calculations, such as DFT (e.g., at the B3LYP/6-31G* level of theory). researchgate.netacs.org The specific values would depend on the exact computational method and basis set employed.*

Applications of 2 1 Hydroxyethyl 6 Methylbenzonitrile As a Chemical Precursor or Scaffold

Utilization in the Synthesis of Complex Organic Architectures

The unique arrangement of a nitrile, a hydroxyl group, and a methyl group on the benzene (B151609) ring of 2-(1-Hydroxyethyl)-6-methylbenzonitrile offers multiple reaction sites for the construction of more complex organic molecules. The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions to form heterocyclic systems. The secondary alcohol can be oxidized to a ketone, esterified, or used as a nucleophile.

These functional groups allow for the molecule to be incorporated into larger, more intricate structures. For instance, the chiral center at the hydroxyethyl (B10761427) group could be exploited in asymmetric synthesis to produce enantiomerically pure complex molecules, which is of significant interest in the development of pharmaceuticals and other biologically active compounds. Most reactions in organic chemistry proceed through multiple steps, involving short-lived reactive intermediates that are typically not isolated but are crucial for understanding the reaction mechanism and developing new synthetic strategies. scitechdaily.com

Role in the Development of Novel Organic Reagents or Catalysts

The structure of This compound is conducive to its use as a precursor for novel organic reagents or catalysts. The presence of both a nitrogen and an oxygen atom allows for the potential formation of bidentate ligands that can coordinate with metal centers. Such metal complexes are fundamental in catalysis, driving a vast array of chemical transformations.

Furthermore, the chiral alcohol functionality is a key feature in many organocatalysts. Chiral alcohols and their derivatives can be used to induce stereoselectivity in chemical reactions, a critical aspect of modern synthetic chemistry. Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. beilstein-journals.orgnih.govrsc.org The development of new organocatalysts is an active area of research, and compounds like This compound could serve as valuable starting materials for the synthesis of new catalytic entities.

Integration into Supramolecular Assemblies and Macrocyclic Systems

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The benzonitrile (B105546) moiety is a known participant in such interactions, capable of forming key-lock complexes with macrocyclic hosts through non-covalent forces. nih.gov The specific substitution pattern of This compound could influence its binding properties and allow for its integration into larger supramolecular assemblies.

Macrocycles are large cyclic molecules that are of interest for their unique chemical and physical properties. The synthesis of macrocycles often involves the step-wise connection of smaller building blocks. researchgate.net The functional groups of This compound could be utilized to link it to other molecules, forming part of a larger macrocyclic structure. The development of new synthetic strategies for macrocycles is an ongoing endeavor, with potential applications in drug discovery and materials science. beilstein-journals.orgnih.gov

Material Science Applications as a Building Block for Advanced Structures (excluding final material properties)

In material science, there is a continuous search for new molecular building blocks that can be assembled into materials with novel properties. klinger-lab.de The aromatic nature of the benzonitrile core, combined with its reactive functional groups, makes This compound a potential candidate for the synthesis of functional polymers and other advanced materials. scitechdaily.com

The nitrile group can be polymerized or incorporated into polymer backbones, while the hydroxyl group can be used for grafting onto surfaces or for initiating polymerization reactions. The development of functional polymers with controlled structures is a key area of research, with the aim of creating materials for a wide range of applications, including electronics, coatings, and biomedical devices. cmu.eduresearchgate.netbenasque.org

While direct research on the applications of This compound is limited, its chemical structure suggests a range of possibilities for its use as a precursor and building block in the synthesis of complex molecules, catalysts, supramolecular systems, and advanced materials. Further research into the reactivity and properties of this compound is needed to fully explore its potential in these areas.

Advanced Methodological Approaches in the Study of 2 1 Hydroxyethyl 6 Methylbenzonitrile

Implementation of Flow Chemistry and Continuous Processing Techniques

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved reaction control, and scalability. nih.gov These techniques are increasingly applied in the synthesis of fine chemicals and active pharmaceutical ingredients. nih.gov However, a diligent search of scholarly articles and chemical engineering literature did not yield any specific studies detailing the implementation of flow chemistry or continuous processing for the synthesis or transformation of 2-(1-Hydroxyethyl)-6-methylbenzonitrile. Consequently, no data on reaction optimization, residence times, or reactor configurations for this specific compound can be provided.

Application of Green Chemistry Principles in Synthesis and Transformation

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-synthesis.comnih.gov Key principles include the use of safer solvents, maximization of atom economy, and improved energy efficiency. organic-synthesis.com Despite the importance of these principles in modern chemical manufacturing, specific research applying them to the synthesis of this compound is not documented in available scientific literature.

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, minimizing waste and the environmental impact associated with traditional solvents. organic-synthesis.com While this approach is broadly applied across organic synthesis, there are no published reports on its specific application to the production or derivatization of this compound. Therefore, no comparative data on yields or reaction conditions under solvent-free versus conventional methods exist for this compound.

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. scranton.eduscience-revision.co.uklangholmandcanonbieschools.dumgal.sch.uk A higher atom economy signifies a greener process with less waste. wordpress.com To assess the atom economy of a synthesis for this compound, a specific reaction pathway is required. As no prevalent or optimized synthesis routes are published with a focus on green metrics, a meaningful atom economy assessment cannot be performed. An illustrative, hypothetical calculation is presented below, but it is not based on a documented industrial or laboratory process.

Hypothetical Atom Economy Calculation

Reactant 1 (e.g., 2-acetyl-6-methylbenzonitrile)Reactant 2 (e.g., Sodium borohydride)Desired Product (this compound)Byproducts% Atom Economy
C₁₀H₉NONaBH₄C₁₀H₁₁NOVaries based on specific reactionNot Available

Note: This table is for illustrative purposes only. Without a specified, documented reaction, the reactants and byproducts are hypothetical, and a valid atom economy calculation cannot be completed.

Advanced In Situ Monitoring Techniques for Reaction Progress

Modern chemical process development often employs advanced in situ monitoring techniques, such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, or nuclear magnetic resonance (NMR), to track reaction kinetics and mechanisms in real-time. organic-synthesis.com This allows for precise control and optimization. The scientific literature contains no studies that utilize such techniques to monitor the synthesis or reactions of this compound. Therefore, no data on reaction profiles, intermediate detection, or kinetic parameters for this compound are available.

Crystallographic Studies for Detailed Structural Insight

Crystallographic studies, primarily X-ray diffraction, are essential for unequivocally determining the three-dimensional structure of a molecule and understanding its crystal packing and intermolecular interactions. This information is crucial for understanding a compound's physical properties. A search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound. As a result, there is no experimental data on its bond lengths, bond angles, crystal system, or intermolecular forces like hydrogen bonding.

Future Directions and Emerging Research Avenues for 2 1 Hydroxyethyl 6 Methylbenzonitrile

Exploration of Untapped Reactivity Profiles

The unique combination of functional groups in 2-(1-Hydroxyethyl)-6-methylbenzonitrile opens the door to a variety of chemical transformations that remain largely unexplored. The interplay between the hydroxyl and nitrile groups, influenced by the ortho-methyl substituent, could lead to novel synthetic methodologies.

The hydroxyl group is a prime site for a range of reactions. Beyond simple esterification and etherification, it is well-suited for directing reactions, such as in glycosylation. The chiral nature of the alcohol also suggests its potential use in asymmetric synthesis, either as a starting material or as a chiral auxiliary.

The nitrile group, a versatile functional group, can be transformed into amines, amides, carboxylic acids, or tetrazoles. Its proximity to the hydroxyethyl (B10761427) group could enable intramolecular cyclization reactions to form heterocyclic structures. For instance, domino reactions involving nucleophilic addition to the nitrile followed by intramolecular cyclization could be a fruitful area of investigation, similar to methodologies developed for other substituted benzonitriles.

Table 1: Potential Unexplored Reactions of this compound

Reaction Type Potential Reagents and Conditions Potential Products Research Focus
Intramolecular Cyclization Acid or base catalysis, heat Lactones, lactams, or other heterocycles Discovery of novel heterocyclic scaffolds
Asymmetric Catalysis Transition metal catalysts Enantiomerically pure derivatives Development of new chiral building blocks
Directed C-H Functionalization Palladium or rhodium catalysts Functionalized aromatic ring Efficient synthesis of complex derivatives

Further research into these areas could unlock new synthetic pathways and provide access to novel molecular architectures with potential applications in medicinal chemistry and materials science.

Potential for Novel Catalyst Development Based on its Molecular Framework

The molecular framework of this compound possesses features that make it an intriguing candidate for the development of novel catalysts and ligands. The presence of a stereocenter, along with multiple coordination sites (the hydroxyl group, the nitrile nitrogen, and the aromatic ring), suggests that it could be elaborated into a chiral ligand for asymmetric catalysis.

Modification of the hydroxyl and nitrile functionalities could lead to a variety of bidentate or tridentate ligands. For example, conversion of the nitrile to an oxazoline (B21484) or a pyridine (B92270) would create a classic N,O-ligand scaffold. The steric bulk provided by the ortho-methyl group could also impart unique selectivity in catalytic transformations.

Table 2: Potential Catalyst Scaffolds Derived from this compound

Ligand Type Synthetic Modification Potential Metal Coordination Potential Catalytic Applications
N,O-Bidentate Conversion of nitrile to oxazoline Palladium, Copper, Iridium Asymmetric allylic alkylation, hydrosilylation
P,N-Bidentate Conversion of hydroxyl to phosphine (B1218219) and nitrile to amine Rhodium, Ruthenium Asymmetric hydrogenation, hydroformylation

The development of catalysts based on this framework would require systematic synthetic efforts to modify the parent molecule and subsequent screening of the resulting ligands in a variety of catalytic reactions.

Integration with Machine Learning and AI in Synthetic Design

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis, and these tools could be instrumental in unlocking the potential of this compound. ML models can be trained to predict the reactivity and regioselectivity of this molecule in various chemical transformations, guiding experimental efforts and reducing the need for extensive trial-and-error. nih.gov

Furthermore, machine learning can be employed to predict the properties of virtual derivatives of this compound, allowing for the in silico screening of large compound libraries for desired biological activities or material properties. This predictive capability can accelerate the discovery of new applications for this molecular scaffold. rjptonline.orgyoutube.comudel.edu

Table 3: Applications of AI and Machine Learning in the Study of this compound

AI/ML Application Input Data Predicted Output Potential Impact
Reactivity Prediction Molecular structure, reaction conditions Reaction outcome, yield, regioselectivity Accelerated discovery of new reactions
Retrosynthetic Analysis Target molecule structure Optimal synthetic pathways More efficient and sustainable synthesis
Property Prediction Virtual library of derivatives Biological activity, physical properties Faster identification of lead compounds

The integration of computational and experimental approaches will be key to fully exploring the chemical space around this compound.

Broader Implications for Sustainable Chemical Manufacturing

The principles of green chemistry and sustainable manufacturing are becoming increasingly important in the chemical industry. Future research on this compound should be guided by these principles. This includes the development of synthetic routes that minimize waste, use less hazardous reagents, and are energy-efficient.

Recent advancements in the green synthesis of benzonitriles, such as the use of ionic liquids as recyclable catalysts and solvents, could be applied to the production of this compound. researchgate.netrsc.orgrsc.orgnih.gov Microwave-assisted synthesis is another green technique that could lead to faster and more efficient reactions. researchgate.net

By focusing on sustainability from the outset, the development of this compound and its derivatives can be aligned with the broader goals of a more environmentally friendly chemical industry. This includes considering the entire lifecycle of the chemical, from its synthesis to its final application and disposal.

Q & A

Q. 1.1. What are the most reliable synthetic routes for 2-(1-Hydroxyethyl)-6-methylbenzonitrile, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura cross-coupling could introduce the methyl and hydroxyethyl groups to the benzonitrile core . Optimization requires precise control of reaction conditions (e.g., temperature, catalysts like Pd(PPh₃)₄, and solvent polarity). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the product from byproducts such as unreacted precursors or hydroxylated derivatives .

Q. 1.2. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

  • Methodology : Use a combination of:
    • ¹H/¹³C NMR : The hydroxyethyl group (-CH(OH)CH₃) shows characteristic splitting patterns (e.g., a doublet for the -CH- group at δ ~4.2 ppm and a triplet for the -CH₃ at δ ~1.3 ppm). The benzonitrile’s nitrile peak is absent in IR but detectable via C≡N stretching (~2230 cm⁻¹) .
    • X-ray crystallography : Resolves spatial arrangement, confirming the hydroxyl group’s position on the ethyl chain and the methyl group’s ortho orientation relative to the nitrile .

Advanced Research Questions

Q. 2.1. How do reaction intermediates of this compound influence its stability in catalytic systems?

  • Methodology : Study intermediates using time-resolved spectroscopy (e.g., stopped-flow UV-Vis) and DFT calculations. For example, the hydroxyethyl group may form transient hydrogen bonds with solvents like DMSO, stabilizing intermediates during coupling reactions . Compare kinetic data under inert vs. humid conditions to assess hydrolytic degradation pathways .

Q. 2.2. What strategies resolve contradictions in reported dimerization products of analogous benzonitrile derivatives?

  • Methodology : Contradictions often arise from varying reaction conditions (e.g., solvent polarity, light exposure). Replicate dimerization experiments using controlled parameters:
    • Temperature : Elevated temperatures favor entropy-driven dimerization via [4+2] cycloaddition.
    • Substituent effects : The methyl group sterically hinders dimerization compared to unsubstituted analogs, as shown in studies of α-methyl-substituted furan derivatives .
    • Analytical validation : Use LC-MS/MS to differentiate dimers from oligomers and quantify product ratios .

Q. 2.3. How can researchers address reproducibility challenges in synthesizing enantiomerically pure this compound?

  • Methodology : Chirality at the hydroxyethyl group requires asymmetric synthesis. Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., BINAP-Ru complexes). Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Contaminants like 2-(1-Hydroxyethyl)-6-methylaniline (from nitrile reduction) must be excluded using rigorous purification .

Q. 2.4. What mechanistic insights explain the compound’s reactivity in photochemical vs. thermal reactions?

  • Methodology : Conduct comparative studies:
    • Photochemical : UV irradiation promotes nitrile-to-ketone rearrangements via radical intermediates (trapped using TEMPO).
    • Thermal : Heating in acidic conditions may dehydrate the hydroxyethyl group, forming a vinylbenzonitrile derivative.
    • Kinetic analysis : Use Arrhenius plots to compare activation energies for each pathway .

Q. 2.5. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target enzymes (e.g., cytochrome P450). Parametrize force fields using experimental data (e.g., bond lengths from X-ray structures ). Validate predictions with in vitro assays measuring inhibition constants (Kᵢ) .

Data Analysis and Interpretation

Q. 3.1. What statistical approaches are optimal for analyzing conflicting spectral data in structural elucidation?

  • Methodology : Apply multivariate analysis (e.g., PCA) to NMR/IR datasets to identify outlier signals caused by impurities. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For crystallographic data, refine structures using software like SHELXL and report R-factors < 0.05 for high confidence .

Q. 3.2. How can researchers design structure-activity relationship (SAR) studies for novel derivatives?

  • Methodology : Systematically vary substituents (e.g., replace methyl with ethyl or halogens) and measure biological endpoints (e.g., IC₅₀ in enzyme assays). Use QSAR models to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity trends. Include controls like 2-(1-Hydroxyethyl)-6-ethylaniline to assess nitrile-specific effects .

Experimental Design Considerations

Q. 4.1. What precautions minimize degradation of this compound during long-term storage?

  • Methodology : Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation. Add stabilizers like BHT (butylated hydroxytoluene) to inhibit radical formation. Regularly monitor purity via HPLC with a C18 column (acetonitrile/water mobile phase) .

Q. 4.2. How should researchers design kinetic studies to probe the compound’s role in multi-step synthetic pathways?

  • Methodology : Use pseudo-first-order conditions with excess reagents to isolate rate constants for each step. For example, in Pd-catalyzed coupling, track nitrile conversion via in situ IR. Compare turnover frequencies (TOF) under varying ligand/catalyst ratios to identify rate-limiting steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.